2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO7/c19-12-3-6-16-11(7-12)8-14(18(23)27-16)17(22)26-9-15(21)10-1-4-13(5-2-10)20(24)25/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHLRXWDGDSWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Chromene Core Formation
The chromene scaffold is synthesized via Knoevenagel condensation between 6-bromosalicylaldehyde and ethyl acetoacetate. In a representative procedure, salicylaldehyde derivatives react with active methylene compounds (e.g., ethyl acetoacetate) under catalytic conditions.
Procedure :
- Combine 6-bromosalicylaldehyde (10 mmol), ethyl acetoacetate (10.5 mmol), and MP(DNP) catalyst (0.5 mmol) in ethanol.
- Stir at room temperature for 4–6 hours until TLC confirms completion.
- Isolate the product via filtration, wash with cold ethanol, and recrystallize.
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH:
- Reflux ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (5 mmol) with 10% NaOH (20 mL) for 3 hours.
- Acidify with HCl to pH 2, extract with ethyl acetate, and dry over Na$$ _2 $$SO$$ _4 $$.
Synthesis of 2-(4-Nitrophenyl)-2-Oxoethanol
Nucleophilic Acylation of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride (10 mmol) reacts with ethylene glycol in anhydrous THF:
- Add 4-nitrobenzoyl chloride (1.0 equiv.) to ethylene glycol (1.2 equiv.) and triethylamine (2.0 equiv.) at 0°C.
- Stir for 12 hours at room temperature, then concentrate and purify via silica gel chromatography (EtOAc/hexanes).
Yield : 74%.
Spectroscopic Data :
- $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 8.29 (d, 2H, J = 8.7 Hz, aromatic), 7.98 (d, 2H, J = 8.7 Hz, aromatic), 4.72 (s, 2H, CH$$ _2 $$), 3.85 (s, 2H, OH).
Esterification of Chromene Carboxylic Acid with 2-(4-Nitrophenyl)-2-Oxoethanol
DCC-Mediated Coupling
A Steglich esterification is employed:
- Dissolve 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (5 mmol), 2-(4-nitrophenyl)-2-oxoethanol (5.5 mmol), and DCC (6 mmol) in dry DCM.
- Add catalytic DMAP (0.1 mmol) and stir for 24 hours at 25°C.
- Filter, concentrate, and purify via column chromatography (EtOAc/hexanes).
Yield : 68%.
Spectroscopic Data :
- $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 8.34 (d, 2H, J = 8.8 Hz, nitro aromatic), 8.02 (d, 2H, J = 8.8 Hz, nitro aromatic), 7.89 (s, 1H, chromene H-4), 7.52–7.41 (m, 3H, chromene aromatic), 5.28 (s, 2H, OCH$$ _2 $$), 4.41 (s, 2H, COCH$$ _2 $$).
- $$ ^{13}C $$ NMR (CDCl$$ _3 $$): δ 187.2 (ketone C=O), 170.4 (ester C=O), 162.1 (chromene C=O), 148.3 (nitro C), 134.6–122.1 (aromatic), 63.8 (OCH$$ _2 $$).
Alternative Route: One-Pot Aryne Insertion
Diethyl Malonate Aryne Cyclization
- React diethyl 2-(4-nitrobenzoyl)malonate (1.0 equiv.) with 6-bromo-2-(trimethylsilyl)phenyl triflate (2.4 equiv.) and CsF (4.0 equiv.) in THF at 60°C for 16 hours.
- Purify via column chromatography to isolate the product.
Yield : 72%.
Advantage : Avoids separate esterification steps.
Reaction Optimization and Yield Comparison
| Method | Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Knoevenagel + DCC | RT, 24 h | 68 | 98.5 |
| Aryne Insertion | 60°C, 16 h | 72 | 97.8 |
| MP(DNP)-Catalyzed | RT, 6 h | 65 | 96.2 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromo group.
Reduction: 2-(4-aminophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has focused on its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (PC3) cancers.
Table 1: Anticancer Activity of 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45.0 ± 2.5 | Induction of apoptosis |
| HeLa | 38.0 ± 1.5 | Cell cycle arrest |
| PC3 | 32.0 ± 1.9 | Inhibition of proliferation |
These findings suggest that the compound may be comparable to established chemotherapeutic agents, indicating its potential utility in cancer treatment.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
Table 2: COX Inhibition by the Compound
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| 2-(4-nitrophenyl)-2-oxoethyl... | 78% at 100 µM | [Research Study] |
| Celecoxib (control) | 95% at 100 µM | - |
This inhibition indicates potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | <1 |
These results highlight the potential use of this compound as a lead in the development of new antimicrobial agents.
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results showed promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide, supporting its potential as an anticancer agent.
"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."
Case Study 2: Anti-inflammatory Research
Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions. The study demonstrated a significant reduction in prostaglandin synthesis, further validating its anti-inflammatory potential.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2-(4-Bromophenyl)-2-oxoethyl 2-Oxo-2H-chromene-3-carboxylate (CAS: 854-25-1)
- Molecular Formula : C₁₈H₁₁BrO₅
- Molecular Weight : 387.18
- Key Differences : Replaces the nitro group with a bromine atom at the phenyl ring. Bromine, being less electron-withdrawing than nitro, reduces the compound’s overall polarity. This substitution increases molecular weight by ~34 Da but may enhance lipophilicity due to bromine’s hydrophobic character .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Features a methoxyphenethyl group linked via an amide bond instead of an ester.
- Functional Impact : The amide bond improves metabolic stability compared to esters, which are prone to hydrolysis. The methoxy (-OCH₃) group is electron-donating, opposing the nitro group’s electronic effects .
Pyrimidinone Derivatives (e.g., 2b, 2c, 2f in )
Physical and Spectral Data Comparison
Key Observations:
- Nitro vs. Bromo : The nitro group in the target compound increases polarity and may enhance reactivity in electrophilic substitution compared to bromo analogs.
- Ester vs. Amide : The ester linkage in the target compound offers synthetic versatility but lower metabolic stability than amides .
Biological Activity
The compound 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate belongs to the chromene class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromene backbone with a nitrophenyl substituent and a bromo group, which may influence its biological properties.
Anticancer Activity
Research indicates that derivatives of chromene compounds often exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is typically associated with the modulation of signaling pathways involved in cell survival and apoptosis.
- Case Study: Antitumor Effects
- In vivo studies demonstrated that related bromo-coumarin derivatives significantly reduced tumor growth in mouse models grafted with human cancer cells (HT1080 and MDA-MB231). These compounds inhibited cell invasion more effectively than traditional matrix metalloprotease inhibitors, suggesting a novel mechanism of action .
Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties. The presence of the nitrophenyl group is often linked to enhanced antibacterial activity.
- Case Study: Antibacterial Properties
Anti-inflammatory Properties
Compounds in the chromene family have shown promise in reducing inflammation, which is a critical factor in many chronic diseases.
- Mechanism of Action
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Bromo group | Enhances anticancer potency through increased lipophilicity and potential interactions with cellular targets. |
| Nitrophenyl group | Contributes to antibacterial activity and may facilitate electron transfer processes in biological systems. |
| Carboxylate moiety | Essential for solubility and interaction with biological macromolecules, enhancing overall bioactivity. |
Comparative Studies
A comparative analysis with other chromene derivatives reveals that variations in substituents significantly affect biological outcomes:
| Compound | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 6-Bromo-coumarin derivative | High | Moderate | Moderate |
| 4-Nitrophenyl coumarin | Moderate | High | Low |
| 2-(4-nitrophenyl)-2-oxoethyl 6-bromo derivative | Very High | High | High |
Q & A
Q. Basic Research Focus
- ¹H NMR :
- ¹³C NMR :
- Bromo-substituted carbons resonate at δ 115–120 ppm; nitro carbons at δ 145–150 ppm.
- Ester carbonyls appear at δ 165–170 ppm .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
What advanced strategies resolve crystallographic ambiguities in determining the solid-state structure of this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction :
- Hydrogen Bonding Analysis :
- Disorder Modeling : Partial occupancy refinement for nitro groups in cases of rotational disorder .
Table 2 : Crystallographic Data from Analogous Chromene Derivatives
| Compound | Space Group | R Factor | Resolution (Å) | Refinement Software |
|---|---|---|---|---|
| 4-Chlorophenyl chromene carboxylate | P2₁/c | 0.040 | 0.80 | SHELXL-97 |
| 6-Bromo chromene derivative | C2/c | 0.036 | 0.90 | SHELXL-2014 |
How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
Q. Advanced Research Focus
- Intermolecular Interactions :
- Thermal Stability : Stronger hydrogen-bonded networks correlate with higher melting points (e.g., 220–240°C for nitro derivatives vs. 180°C for non-nitro analogs) .
What experimental designs are optimal for evaluating the biological activity of this compound in anticancer assays?
Q. Advanced Research Focus
- In Vitro Assays :
- Dose-Response Optimization : Test concentrations from 1 nM–100 µM to identify therapeutic windows.
- Selectivity : Compare cytotoxicity with non-cancerous cells (e.g., HEK293) to assess specificity .
How can structure-activity relationship (SAR) studies guide the modification of bromo and nitro substituents to enhance bioactivity?
Q. Advanced Research Focus
- Bromo Substitution :
- Nitro Group :
- 4-Nitrophenyl increases electron-withdrawing effects, boosting oxidative stress in cancer cells.
- Replace with 4-cyano for similar electronics without metabolic instability .
Table 3 : SAR Trends in Chromene Carboxylate Derivatives
| Substituent | Bioactivity (IC₅₀, µM) | Key Interaction |
|---|---|---|
| 6-Bromo, 4-NO₂ | 12.5 ± 1.2 | DNA intercalation |
| 6-H, 4-NO₂ | 28.7 ± 2.1 | Weak ROS induction |
| 6-Bromo, 4-CN | 15.8 ± 1.5 | Enhanced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
